2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide
Description
2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide is a hydrobromide salt featuring a fused imidazo[1,2-a]pyridine core substituted with a fluorine atom at the 6-position, linked via an ethyl group to an isoindole-1,3-dione moiety. Key physicochemical properties include:
- Molecular Formula: C₁₇H₁₃BrFN₃O₂
- Molecular Weight: 390.22 g/mol
- Catalog Number: 131160 (as per commercial listings) .
The compound is structurally characterized by its bromine counterion, which enhances solubility in polar solvents compared to neutral analogs. Its synthesis is inferred from analogous methodologies involving hydrazine-mediated cyclization and reflux conditions in ethanol or butanol .
Properties
IUPAC Name |
2-[2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]isoindole-1,3-dione;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2.BrH/c18-11-5-6-15-19-12(10-20(15)9-11)7-8-21-16(22)13-3-1-2-4-14(13)17(21)23;/h1-6,9-10H,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXPUQCFKPUMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=C(C=CC4=N3)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide (CAS Number: 1858250-77-7) is a derivative of isoindole with potential pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential, especially in the context of anti-inflammatory and analgesic properties.
- Molecular Formula: C₁₇H₁₂FN₃O₂·BrH
- Molar Mass: 390.206 g/mol
- CAS Number: 1858250-77-7
Biological Activity Overview
Research indicates that derivatives of isoindole, particularly those containing the phthalimide moiety, exhibit a range of biological activities. The compound has been studied for its potential effects on various biological targets including cyclooxygenase enzymes (COX), which are key mediators in inflammation.
Table 1: Biological Activities of Isoindole Derivatives
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of cyclooxygenase enzymes. COX enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which play significant roles in inflammation and pain signaling.
- Cyclooxygenase Inhibition:
- Antioxidant Mechanisms:
- Neuroprotective Properties:
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various isoindole derivatives, including the one :
- A study published in 2021 reported that derivatives similar to this compound showed significant inhibition of COX enzymes with IC50 values comparable to established drugs like meloxicam .
- Another investigation highlighted the antioxidant capabilities of these compounds, showing their effectiveness in reducing oxidative stress markers in cellular models .
Table 2: Summary of Key Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights critical differences between the target compound and structurally related analogs:
Functional Group Impact
- Fluoro vs. Bromo Substitution : Fluorine’s smaller size and electronegativity enhance metabolic stability and binding affinity compared to bulkier bromine, which may reduce solubility .
- Hydrobromide Salt: Increases aqueous solubility relative to neutral analogs (e.g., non-salt isoindole-dione derivatives) .
Commercial and Stability Considerations
- The target compound is listed as discontinued by some suppliers (), possibly due to synthetic challenges or stability issues, while others list it as available ().
- Brominated analogs (e.g., Compound 5) show higher yields (72%) but lower commercial availability, suggesting scalability challenges .
Research Implications
- Drug Design : Fluorine substitution optimizes pharmacokinetics, whereas bromine may aid in crystallography studies due to heavier atom effects.
- Synthetic Optimization : Reflux conditions and hydrazine use are critical for cyclization efficiency; mesoionic derivatives require alternative routes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide?
- Methodological Answer : The compound can be synthesized via alkylation reactions using intermediates like 6-fluoroimidazo[1,2-a]pyridine derivatives. For example, alkylation of imidazo[1,2-a]pyridine precursors with bromoethylisoindole-dione followed by hydrobromide salt formation is a common approach. Structural analogs (e.g., 6-bromoimidazo derivatives) have been prepared using methyl iodide for N-alkylation, as demonstrated in single-crystal X-ray studies . Purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures ensures high purity (>95%).
Q. How is the structural identity of this compound validated in academic research?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is critical. Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, ¹⁹F) confirms proton environments and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For unambiguous confirmation, single-crystal X-ray diffraction (as applied to structurally similar imidazo[4,5-b]pyridine derivatives) provides bond lengths, angles, and hydrogen-bonding patterns . Computational validation (e.g., DFT calculations) can further corroborate experimental data .
Q. What stability and solubility profiles should researchers consider during formulation?
- Methodological Answer : Stability under varying pH, temperature, and light should be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 6 months). Solubility in polar (water, DMSO) and non-polar solvents (dichloromethane) can be determined using HPLC-UV or gravimetric methods. Hydrobromide salts generally exhibit improved aqueous solubility compared to free bases. Process control methodologies (e.g., real-time monitoring of crystallization kinetics) ensure reproducible formulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer : Use response surface methodology (RSM) to model variables like temperature, solvent polarity, and catalyst loading. For example, optimizing alkylation reactions with phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates. Membrane separation technologies (e.g., nanofiltration) efficiently remove unreacted intermediates . Advanced characterization (e.g., in-situ FTIR) monitors reaction progress and identifies byproducts .
Q. What strategies are employed to analyze the compound’s biological activity in vitro?
- Methodological Answer : Screen for cytotoxicity (MTT assay), kinase inhibition (fluorescence polarization), or antimicrobial activity (microdilution assays). For example, imidazo[1,2-a]pyridine analogs have been tested against Trypanosoma brucei using resazurin-based viability assays . Dose-response curves (IC₅₀) and selectivity indices (e.g., mammalian cell lines) are essential. Use HPLC-MS to confirm compound integrity post-assay .
Q. How are impurities and degradation products characterized during scale-up?
- Methodological Answer : Impurity profiling via LC-MS/MS identifies structural analogs (e.g., dehalogenated or oxidized byproducts). Accelerated stress testing (acid/base hydrolysis, oxidation with H₂O₂) generates degradation products. Comparative NMR and HRMS analysis differentiate process-related impurities from degradation products. Powder X-ray diffraction (PXRD) detects polymorphic changes during scale-up .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). QSAR models correlate substituent effects (e.g., fluorine position) with bioactivity. Molecular dynamics simulations (AMBER/GROMACS) assess protein-ligand stability. For example, fluorinated imidazo[1,2-a]pyridines show improved pharmacokinetics due to increased lipophilicity and metabolic stability .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activity data?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLIA guidelines). Compare IC₅₀ values under identical conditions (cell line, incubation time). For imidazo[1,2-a]pyridines, discrepancies may arise from variations in salt forms (hydrobromide vs. free base) or solvent effects (DMSO concentration). Meta-analysis of PubChem BioAssay data helps identify outliers .
Q. What analytical techniques differentiate polymorphic forms of the hydrobromide salt?
- Methodological Answer : PXRD distinguishes crystalline forms based on unique diffraction patterns. Thermal analysis (DSC/TGA) identifies melting points and hydrate transitions. Solid-state NMR (¹³C CP/MAS) resolves differences in hydrogen-bonding networks. For hygroscopic salts, dynamic vapor sorption (DVS) assesses moisture-induced phase changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
